BI-882370 - 1392429-79-6

BI-882370

Catalog Number: EVT-262019
CAS Number: 1392429-79-6
Molecular Formula: C28H33F2N7O2S
Molecular Weight: 569.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
pan-RAF Inhibitor XP-102 is an orally bioavailable, second-generation inhibitor of all members of the serine/threonine protein kinase Raf family, including A-Raf, B-Raf and C-Raf protein kinases, with potential antineoplastic activity. Upon administration, pan-RAF kinase inhibitor XP-102 specifically binds to the ATP binding site of the Raf kinase positioned in the inactive DFG-out conformation, and inhibits the activity of Raf, including B-Raf mutated forms such as the B-Raf V600E mutation. This prevents the activation of Raf-mediated signal transduction pathways, which may inhibit tumor cell growth. Raf protein kinases play a key role in the RAF/mitogen-activated protein kinase kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway, which is often dysregulated in human cancers and plays a key role in tumor cell proliferation and survival. The valine to glutamic acid substitution at residue 600 accounts for the majority of BRAF gene mutations. The oncogenic product, BRAF(V600E) kinase, exhibits elevated activity that over-activates the MAPK signaling pathway.
Overview

BI-882370 is a potent and selective inhibitor of the BRAF kinase, specifically targeting its inactive DFG-out conformation. This compound is part of a broader class of RAF inhibitors that are being explored for their therapeutic potential, particularly in the treatment of various cancers, including those harboring mutations in the BRAF gene. The development of BI-882370 represents a significant advancement in targeted cancer therapies, providing an alternative to existing treatments that may face resistance issues.

Source

BI-882370 was developed by Boehringer Ingelheim as part of their research into small-molecule therapeutics aimed at inhibiting RAF kinases. The compound has been characterized through various biochemical assays and structural analyses, contributing to our understanding of its mechanism and efficacy in cancer treatment .

Classification

BI-882370 falls under the category of kinase inhibitors, specifically targeting the BRAF kinase involved in the MAPK signaling pathway. Its classification is significant due to the role of BRAF mutations, particularly V600E, in promoting oncogenic signaling in several cancers, making it a critical target for therapeutic intervention .

Synthesis Analysis

Methods

The synthesis of BI-882370 involves several key steps that focus on constructing the complex molecular framework necessary for its activity. Various synthetic routes have been explored, utilizing established chemical reactions to build the required linkages and functional groups.

  1. Starting Materials: The synthesis often begins with readily available diols which are converted into phthalimides using the Mitsunobu reaction.
  2. Key Reactions: The synthesis includes hydrazine-mediated hydrolysis to yield desired intermediates, followed by amide bond formation using coupling reagents such as Hydroxybenzotriazole and N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate .
  3. Purification: Final compounds are purified using techniques like flash chromatography or semi-preparative reverse-phase high-performance liquid chromatography (HPLC), achieving high purity levels above 95% .

Technical Details

The synthetic pathway is designed to maximize yield and minimize by-products, ensuring that the final product retains the desired biological activity. The use of advanced coupling reagents and purification techniques reflects a sophisticated approach to medicinal chemistry.

Molecular Structure Analysis

Structure

The molecular structure of BI-882370 is characterized by its ability to fit into the inactive conformation of BRAF kinase, which is crucial for its inhibitory action. The compound's structure includes:

  • A central scaffold that interacts with key residues in the kinase domain.
  • Functional groups that enhance binding affinity and selectivity for the DFG-out conformation.

Data

Crystallographic studies have provided insights into the three-dimensional arrangement of BI-882370 within the BRAF kinase active site. Structural data indicate that it stabilizes an inactive conformation, preventing substrate binding and subsequent kinase activation .

Chemical Reactions Analysis

Reactions

BI-882370 undergoes specific chemical reactions that facilitate its interaction with BRAF kinase:

  1. Binding Mechanism: Upon binding to BRAF, BI-882370 induces conformational changes that lock the kinase in an inactive state.
  2. Selectivity: The compound exhibits selectivity for BRAF over other kinases, which is critical in minimizing off-target effects and enhancing therapeutic efficacy.

Technical Details

The binding kinetics and thermodynamics have been characterized through various assays, including enzyme inhibition assays that measure IC50 values against different RAF kinases . These studies illustrate BI-882370's strong inhibitory potential and selectivity profile.

Mechanism of Action

Process

The mechanism by which BI-882370 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to the DFG-out conformation of BRAF, BI-882370 effectively inhibits downstream signaling pathways that promote cell proliferation and survival.
  2. Impact on Tumor Growth: Preclinical studies have demonstrated significant tumor regression when used alone or in combination with other inhibitors like trametinib, indicating a synergistic effect .

Data

In vitro and in vivo studies have shown that treatment with BI-882370 leads to decreased phosphorylation of ERK1/2, a downstream target in the MAPK pathway, confirming its role as an effective RAF inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

BI-882370 exhibits several notable physical properties:

  • Molecular Weight: Approximately 500 Da.
  • Solubility: Soluble in organic solvents commonly used in pharmaceutical formulations.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.
  • Reactivity: Contains functional groups that allow for specific interactions with target proteins while minimizing non-specific binding.

Relevant data from stability studies indicate that BI-882370 maintains its integrity over extended periods under standard storage conditions .

Applications

Scientific Uses

BI-882370 has been primarily investigated for its potential applications in oncology:

  1. Cancer Treatment: It is being explored as a therapeutic option for cancers with BRAF mutations, particularly melanoma and colorectal cancer.
  2. Combination Therapies: Research indicates enhanced efficacy when combined with other targeted therapies, addressing issues related to drug resistance .

Properties

CAS Number

1392429-79-6

Product Name

BI-882370

IUPAC Name

N-[3-[5-[(1-ethylpiperidin-4-yl)-methylamino]-3-pyrimidin-5-ylpyrrolo[3,2-b]pyridin-1-yl]-2,4-difluorophenyl]propane-1-sulfonamide

Molecular Formula

C28H33F2N7O2S

Molecular Weight

569.7 g/mol

InChI

InChI=1S/C28H33F2N7O2S/c1-4-14-40(38,39)34-23-7-6-22(29)28(26(23)30)37-17-21(19-15-31-18-32-16-19)27-24(37)8-9-25(33-27)35(3)20-10-12-36(5-2)13-11-20/h6-9,15-18,20,34H,4-5,10-14H2,1-3H3

InChI Key

AEJACXAFHXBVHF-UHFFFAOYSA-N

SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F

Solubility

Soluble in DMSO

Synonyms

BI 882370; BI-882370; BI882370.

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N2C=C(C3=C2C=CC(=N3)N(C)C4CCN(CC4)CC)C5=CN=CN=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.